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molecular formula C16H20F3NO3 B8642353 Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No. B8642353
M. Wt: 331.33 g/mol
InChI Key: QVKBDJCGOQGDOM-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

To an ice cooled solution of tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (D34) (1.86 g, 5.613 mmol) in dichloromethane (2 ml), a mixture of trifluoroacetic acid/dichloromethane (4.5 ml/1.5 ml) was added and the mixture stirred at room temperature for 3 h. Solvents were evaporated in vacuo and the resulting residue was purified by SPE-SCX cartridge (10 g). Collected ammonia fractions, after solvent evaporation afforded the title compound (D57) (844 mg)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][CH:8]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[CH:5][CH:4]=1.FC(F)(F)C(O)=O.ClCCl>ClCCl>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][CH:8]2[CH2:12][CH2:11][NH:10][CH2:9]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.86 g
Type
reactant
Smiles
FC(C1=CC=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
Name
trifluoroacetic acid dichloromethane
Quantity
4.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F.ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by SPE-SCX cartridge (10 g)
CUSTOM
Type
CUSTOM
Details
Collected ammonia fractions, after solvent evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=CC=C(OC2CNCC2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 844 mg
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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